

physical and chemical properties of Tetrapeptide-1

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Compound of Interest

Compound Name: Tetrapeptide-1

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An In-depth Technical Guide to Tetrapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-1, a synthetic peptide comprised of the amino acid sequence Leucine-Proline-Threonine-Valine (LPTV), is a bioactive molecule of growing interest in dermatological and cosmetic research. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Tetrapeptide-1**. It details its role as an antioxidant and a modulator of the extracellular matrix, offering insights into its potential mechanisms of action. This document includes a compilation of its physicochemical data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of associated cellular pathways to support further research and development.

Physicochemical Properties

Tetrapeptide-1 is a well-defined oligopeptide with specific physical and chemical characteristics that are crucial for its handling, formulation, and biological activity.

Structural and General Properties

Property	Value	Source
Amino Acid Sequence	Leucine-Proline-Threonine-Valine (Leu-Pro-Thr-Val; LPTV)	[Generic Peptide Information]
Molecular Formula	C ₂₀ H ₃₆ N ₄ O ₆	[Generic Peptide Information]
Molecular Weight	428.52 g/mol	[Generic Peptide Information]
Appearance	White to off-white solid	[Generic Peptide Information]
IUPAC Name	(2S)-2-[[[(2S,3R)-2-[[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid	[Generic Peptide Information]
CAS Number	1632354-04-1	[Generic Peptide Information]

Solubility and Stability

Property	Details	Source
Solubility	Soluble in Dimethyl Sulfoxide (DMSO).	[Generic Peptide Information]
Storage (Powder)	Store at -20°C for long-term stability.	[Generic Peptide Information]
Storage (Solution)	Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.	[Generic Peptide Information]

Biological Activity and Mechanism of Action

Tetrapeptide-1 exhibits promising biological activities relevant to dermatology and tissue regeneration, primarily centered around its antioxidant properties and its ability to influence the cutaneous extracellular matrix (ECM).

Antioxidant Activity

Tetrapeptide-1 is recognized for its antioxidant properties, which enable it to counteract the damaging effects of reactive oxygen species (ROS) in biological systems. Oxidative stress is a key contributor to cellular aging and tissue damage. The antioxidant capacity of peptides is often attributed to their amino acid composition and sequence, which can facilitate the donation of hydrogen atoms or electrons to neutralize free radicals.

Note: While the antioxidant activity of **Tetrapeptide-1** is qualitatively described in the literature, specific quantitative data, such as IC₅₀ values from standardized assays (e.g., DPPH, ABTS), for the Leu-Pro-Thr-Val sequence are not readily available in the reviewed literature.

Extracellular Matrix (ECM) Synthesis

A significant biological function attributed to **Tetrapeptide-1** is its ability to stimulate the synthesis of key components of the extracellular matrix in the skin. The ECM, primarily composed of collagen and elastin fibers, provides structural support and elasticity to the skin. The age-related decline in the production of these proteins leads to the formation of wrinkles and loss of skin firmness.

Tetrapeptide-1 is reported to stimulate dermal fibroblasts to increase the production of:

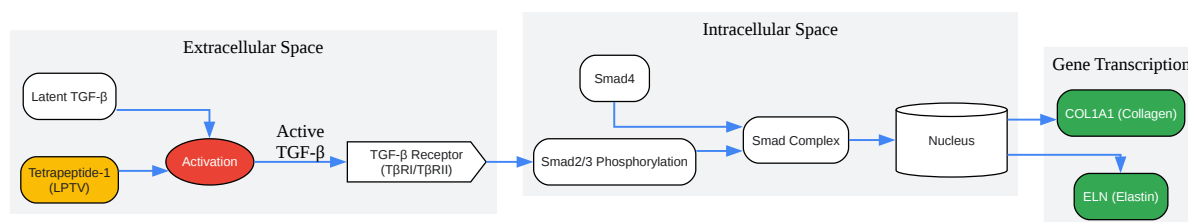
- Collagen (specifically Type I): The main structural protein in the dermis, providing tensile strength.
- Elastin: A protein that imparts elasticity and resilience to the skin.

Note: Although it is widely stated that **Tetrapeptide-1** stimulates collagen and elastin synthesis, specific quantitative data from in vitro studies on human dermal fibroblasts (e.g., percentage increase in COL1A1 or ELN gene expression) for the Leu-Pro-Thr-Val sequence are not available in the public domain literature reviewed.

Putative Signaling Pathway: TGF-β

The stimulation of collagen and elastin synthesis by bioactive peptides is often mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is a

central regulator of ECM homeostasis in fibroblasts. While direct evidence for the interaction of **Tetrapeptide-1** with the TGF- β pathway is limited, a proposed mechanism is illustrated below.



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Caption: Proposed TGF- β signaling pathway potentially modulated by **Tetrapeptide-1**.

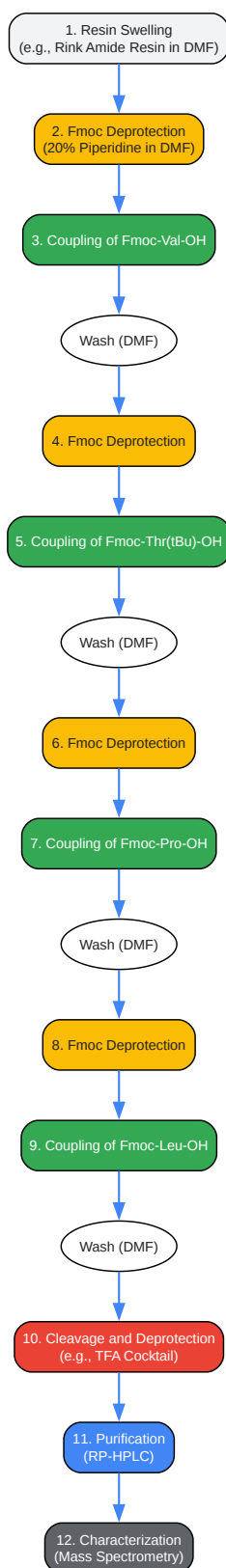
Experimental Protocols

This section provides detailed methodologies for the synthesis of **Tetrapeptide-1** and for conducting key experiments to evaluate its biological activities. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Synthesis of Tetrapeptide-1 (Leu-Pro-Thr-Val)

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu strategy.

Workflow Diagram:



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Caption: Workflow for the solid-phase synthesis of **Tetrapeptide-1**.

Detailed Protocol:

- **Resin Preparation:** Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
- **Amino Acid Coupling (Iterative Process):**
 - Couple the C-terminal amino acid (Fmoc-Val-OH) to the deprotected resin. Activate the amino acid with a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF. Allow the reaction to proceed for 1-2 hours.
 - Wash the resin with DMF to remove excess reagents.
 - Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, and Fmoc-Leu-OH.
- **Final Deprotection and Cleavage:** After the final coupling, wash the resin with DMF and then Dichloromethane (DCM). Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- **Peptide Precipitation and Purification:** Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Confirm the identity and purity of the synthesized **Tetrapeptide-1** using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

In Vitro Antioxidant Activity Assay

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.

Protocol:

- Reagent Preparation:
 - Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
 - Prepare a series of dilutions of **Tetrapeptide-1** in a suitable solvent (e.g., methanol or DMSO).
 - Use a known antioxidant, such as Ascorbic Acid or Trolox, as a positive control.
- Assay Procedure:
 - In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
 - Add different concentrations of the **Tetrapeptide-1** solution, positive control, and a blank (solvent only) to the wells.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
 - % Scavenging = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] * 100$
 - Determine the IC₅₀ value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the peptide concentration.

In Vitro ECM Gene Expression Analysis

Methodology: Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) in Human Dermal Fibroblasts (HDFs).

Principle: This method quantifies the messenger RNA (mRNA) levels of target genes (e.g., COL1A1 for collagen type I and ELN for elastin) to assess the effect of **Tetrapeptide-1** on their expression.

Protocol:

- Cell Culture and Treatment:
 - Culture primary Human Dermal Fibroblasts in appropriate media (e.g., DMEM with 10% FBS).
 - Seed the cells in culture plates and allow them to adhere and grow to a suitable confluency.
 - Treat the cells with various concentrations of **Tetrapeptide-1** for a specified period (e.g., 24 or 48 hours). Include an untreated control group.
- RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- Quantitative PCR:
 - Perform qPCR using the synthesized cDNA, specific primers for the target genes (COL1A1, ELN), a housekeeping gene for normalization (e.g., GAPDH or ACTB), and a suitable qPCR master mix.
 - Run the qPCR reaction in a real-time PCR system.
- Data Analysis: Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the fold change in gene expression in the **Tetrapeptide-1** treated groups relative to the untreated control.

Conclusion

Tetrapeptide-1 (Leu-Pro-Thr-Val) is a synthetic peptide with documented antioxidant and skin-conditioning properties, including the stimulation of extracellular matrix protein synthesis. Its

well-defined physicochemical characteristics make it a suitable candidate for inclusion in dermatological and cosmetic formulations. The provided experimental protocols offer a framework for the synthesis and bio-evaluation of this peptide. While the qualitative biological effects of **Tetrapeptide-1** are established, further research is warranted to generate specific quantitative data on its antioxidant potency and its efficacy in stimulating collagen and elastin production. Elucidating the precise molecular mechanisms, particularly its interaction with the TGF- β signaling pathway, will be crucial for optimizing its application in skin health and anti-aging therapies. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this promising bioactive peptide.

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